2-{[(5-Bromo-2-methoxyphenyl)methyl]amino}propan-1-ol
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Overview
Description
2-{[(5-Bromo-2-methoxyphenyl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C11H16BrNO2. This compound is characterized by the presence of a bromine atom, a methoxy group, and an amino alcohol moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Bromo-2-methoxyphenyl)methyl]amino}propan-1-ol typically involves a multi-step process. One common method includes the bromination of 2-methoxybenzylamine followed by a reaction with propylene oxide. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent reactions under optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Bromo-2-methoxyphenyl)methyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically occur under controlled temperatures and may require solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-{[(5-Bromo-2-methoxyphenyl)methyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-{[(5-Bromo-2-methoxyphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to alterations in cellular pathways and biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzyl 5-bromo-2-chlorobenzamide
- 2-Bromo-2-(methoxy(phenyl)methyl)
Uniqueness
Compared to similar compounds, 2-{[(5-Bromo-2-methoxyphenyl)methyl]amino}propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H16BrNO2 |
---|---|
Molecular Weight |
274.15 g/mol |
IUPAC Name |
2-[(5-bromo-2-methoxyphenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C11H16BrNO2/c1-8(7-14)13-6-9-5-10(12)3-4-11(9)15-2/h3-5,8,13-14H,6-7H2,1-2H3 |
InChI Key |
RWXVYUQNPQUTDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NCC1=C(C=CC(=C1)Br)OC |
Origin of Product |
United States |
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